2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-b]pyridine
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Overview
Description
2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C₁₂H₆ClFN₂O and a molecular weight of 248.64 g/mol . This compound is part of the oxazolo[4,5-b]pyridine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-chloro-6-fluoroaniline with a suitable oxazole derivative . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-Chloro-6-fluorophenyl)oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine: Lacks the chlorine atom, which may also influence its properties.
2-Phenyl-oxazolo[4,5-b]pyridine: Lacks both chlorine and fluorine atoms, resulting in different chemical and biological characteristics.
The presence of both chlorine and fluorine atoms in this compound makes it unique and may contribute to its distinct properties and applications .
Properties
CAS No. |
52333-55-8 |
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Molecular Formula |
C12H6ClFN2O |
Molecular Weight |
248.64 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C12H6ClFN2O/c13-7-3-1-4-8(14)10(7)12-16-11-9(17-12)5-2-6-15-11/h1-6H |
InChI Key |
HFBIAULCRFAJGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(O2)C=CC=N3)F |
Origin of Product |
United States |
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